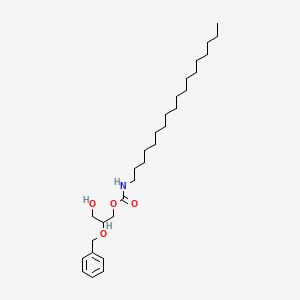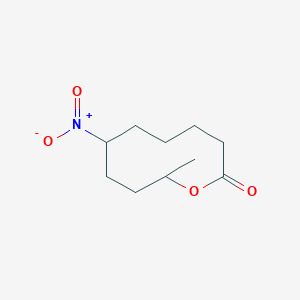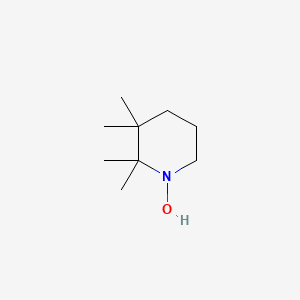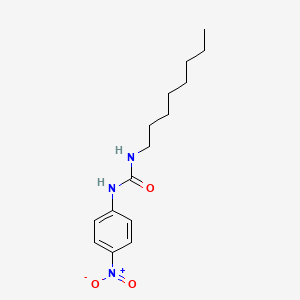
2-(Benzyloxy)-3-hydroxypropyl octadecylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-3-hydroxypropyl octadecylcarbamate is an organic compound that features a benzyloxy group, a hydroxypropyl chain, and an octadecylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-hydroxypropyl octadecylcarbamate typically involves multiple steps, starting with the preparation of the benzyloxy and hydroxypropyl intermediates. One common method involves the reaction of benzyl alcohol with an epoxide to form the benzyloxypropyl intermediate. This intermediate is then reacted with octadecyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-3-hydroxypropyl octadecylcarbamate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Benzylic aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Benzyloxy)-3-hydroxypropyl octadecylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-3-hydroxypropyl octadecylcarbamate involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the hydroxypropyl and octadecylcarbamate moieties contribute to the compound’s amphiphilic properties. These interactions can affect the compound’s solubility, stability, and bioavailability, making it suitable for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzyloxy)-3-hydroxypropyl dodecylcarbamate: Similar structure but with a shorter alkyl chain.
2-(Benzyloxy)-3-hydroxypropyl hexadecylcarbamate: Similar structure but with a different alkyl chain length.
2-(Benzyloxy)-3-hydroxypropyl butylcarbamate: Similar structure but with a much shorter alkyl chain.
Uniqueness
2-(Benzyloxy)-3-hydroxypropyl octadecylcarbamate is unique due to its specific combination of functional groups and the length of its alkyl chain. This combination imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
Propriétés
| 85785-37-1 | |
Formule moléculaire |
C29H51NO4 |
Poids moléculaire |
477.7 g/mol |
Nom IUPAC |
(3-hydroxy-2-phenylmethoxypropyl) N-octadecylcarbamate |
InChI |
InChI=1S/C29H51NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30-29(32)34-26-28(24-31)33-25-27-21-18-17-19-22-27/h17-19,21-22,28,31H,2-16,20,23-26H2,1H3,(H,30,32) |
Clé InChI |
PULZKYHSDRUPEJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(CO)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl-](/img/structure/B14415760.png)


![1-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B14415790.png)
![2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14415796.png)


![[2-(Benzenetellurinyl)-1-methoxyethyl]benzene](/img/structure/B14415811.png)
![(3E)-3-[(4-Chlorophenyl)imino]butan-2-one](/img/structure/B14415831.png)
